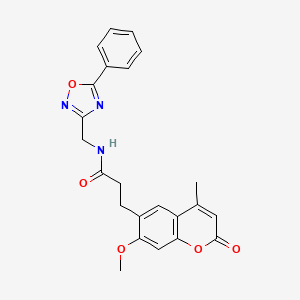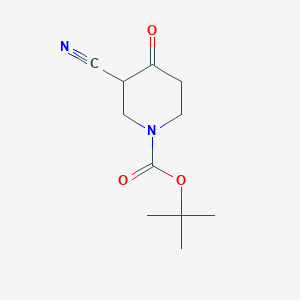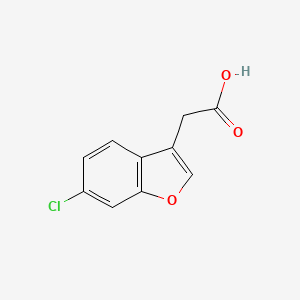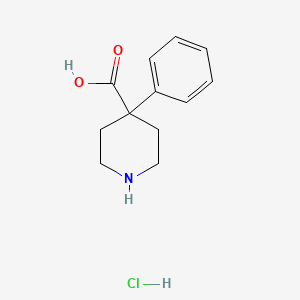![molecular formula C11H11NO2S B1416747 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1047076-60-7](/img/structure/B1416747.png)
4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Vue d'ensemble
Description
4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, also known as 4-CPM-TPA, is an organic compound belonging to the class of compounds known as thienopyrroles. It is a derivative of thiophene, a five-membered ring aromatic hydrocarbon with a sulfur atom in the center. 4-CPM-TPA is an important intermediate in the synthesis of various compounds and drugs, and has recently been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Drug Discovery
Pyrrole derivatives are often explored for their pharmacological properties. Given the structural uniqueness of 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid , it could be investigated for its potential as a lead compound in drug development, particularly in targeting specific receptors or enzymes within biological systems .
Material Science
The compound could be used in the synthesis of new materials with unique properties, such as enhanced conductivity or thermal stability. Research could explore its incorporation into polymers or coatings to improve material performance .
Catalysis
Pyrrole derivatives can act as ligands in catalytic systems. The compound might be studied for its ability to facilitate reactions, possibly leading to more efficient synthesis of complex molecules .
Chemical Synthesis Intermediates
This compound could serve as an intermediate in the synthesis of more complex molecules, potentially offering a novel pathway for the creation of new compounds with diverse applications .
Conductive Polymers
There’s potential for this compound to be used in the preparation of conductive polymers, which are of interest for electronic and optoelectronic applications due to their unique electrical properties .
Analytical Chemistry
The compound might be used as a reagent or a building block in the development of analytical methods, such as sensors or assays, due to its reactive nature and the possibility of forming stable complexes with various analytes .
Propriétés
IUPAC Name |
4-(cyclopropylmethyl)thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)9-5-10-8(3-4-15-10)12(9)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKJSPWOIHDBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=C2C(=O)O)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1416670.png)

![methyl[(2S)-oxolan-2-ylmethyl]amine](/img/structure/B1416672.png)





![methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B1416682.png)

![3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416684.png)
![Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate](/img/structure/B1416685.png)
